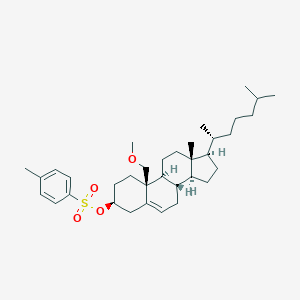

phosphonium bromide CAS No. 1253-46-9](/img/structure/B73364.png)

[4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium bromide

Descripción general

Descripción

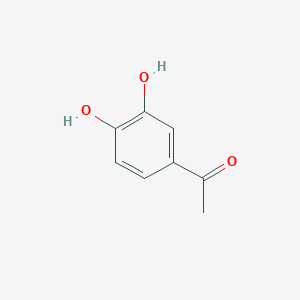

“4-(Methoxycarbonyl)benzylphosphonium bromide” is a chemical compound with the CAS Number: 1253-46-9 . It has a molecular weight of 491.36 and its molecular formula is C27H24BrO2P . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C27H24O2P.BrH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 491.36 and its molecular formula is C27H24BrO2P .Aplicaciones Científicas De Investigación

Corrosion Inhibition : A study by Bhrara and Singh (2006) explored the use of Benzyl triphenyl phosphonium bromide (a similar compound) as a corrosion inhibitor for mild steel in sulfuric acid solution. The research found that the efficiency of inhibition increased with the concentration of the inhibitor, reaching 99.3% efficiency at a specific concentration (Bhrara & Singh, 2006).

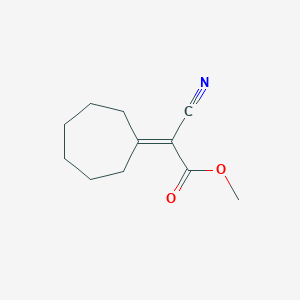

Liquid Crystalline and Fluorescence Properties : Muhammad et al. (2016) synthesized a series of compounds involving 4-(methoxycarbonyl)benzyltriphenyl phosphonium bromide and studied their liquid crystalline and fluorescence properties. This research highlighted the thermal stability of these compounds and their distinctive textures in different phases (Muhammad et al., 2016).

Deep Eutectic Solvents : Alomar et al. (2013) researched deep eutectic solvents (DESs) synthesized using glycerol and various phosphonium salts, including benzyl triphenyl phosphonium bromide. The study focused on the physical properties of these DESs, such as density, viscosity, and surface tension, and their potential applications in different industries (Alomar et al., 2013).

Amyloid Fibril Detection : A study by Zheng et al. (2018) developed a new probe involving benzyl(triphenyl)phosphonium bromide to detect amyloid fibrils in bovine insulin. This research highlighted the probe's enhanced fluorescence and sensitivity in detecting insulin oligomers and fibrils (Zheng et al., 2018).

Chemical Reactions and Synthesis : There are numerous studies exploring the reactions of compounds containing benzyl(triphenyl)phosphonium bromide with various nucleophiles and their use in different synthetic processes. These studies demonstrate the versatility of the compound in organic synthesis and chemical reactions (Various Authors, 1973-2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely .

Mecanismo De Acción

Target of Action

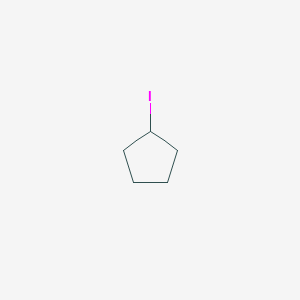

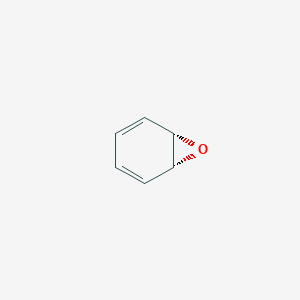

It is often used as a reactant in various chemical reactions, such as the stereoselective azidolysis of vinyl epoxides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Methoxycarbonyl)benzylphosphonium bromide . For instance, it should be stored in a sealed container in a cool, dry place, and the work area should have good ventilation or exhaust . These conditions help maintain the stability of the compound and its efficacy in reactions.

Propiedades

IUPAC Name |

(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2P.BrH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWDGVKUXDZLNU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377378 | |

| Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1253-46-9 | |

| Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

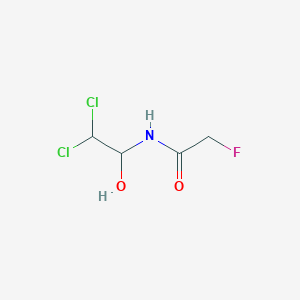

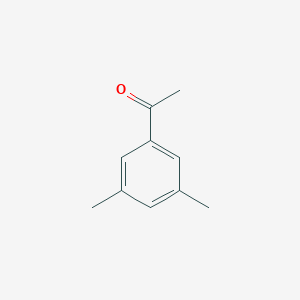

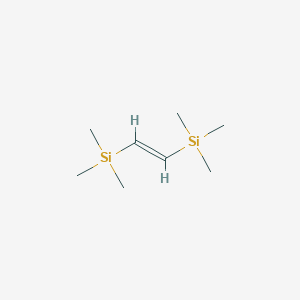

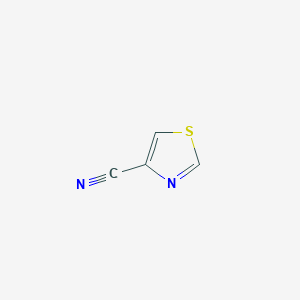

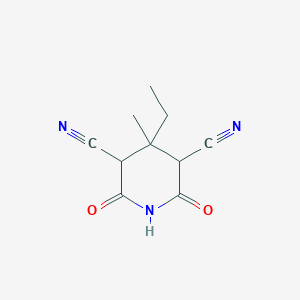

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.